Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-bromo-4-ethoxy-3-methylbenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in a solvent like N-methyl pyrrolidine. This reaction yields the desired benzofuran derivative with good purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a lead compound for the development of new drugs with potential anti-tumor, antibacterial, and antiviral activities.
Biological Studies: The compound is used in studies to understand its biological activities and mechanisms of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzofuran ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate
- Ethyl 5-bromo-4-ethoxybenzofuran-2-carboxylate
- Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate
Uniqueness
Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate is unique due to the specific combination of substituents on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of the ethoxy and methyl groups, along with the bromine atom, influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15BrO4 |
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Molecular Weight |
327.17 g/mol |
IUPAC Name |
ethyl 5-bromo-4-ethoxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H15BrO4/c1-4-17-13-9(15)6-7-10-11(13)8(3)12(19-10)14(16)18-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
RJWIAKGVQSVDEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC2=C1C(=C(O2)C(=O)OCC)C)Br |
Origin of Product |
United States |
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